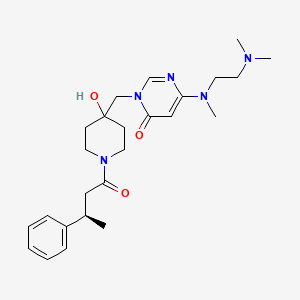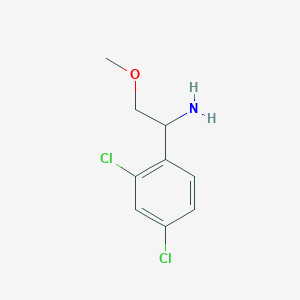
1-(2,4-Dichlorophenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxyethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of a base, followed by reduction with a suitable reducing agent. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-(2,4-Dichlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds under mild conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalytic processes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, leading to various biochemical effects. It may act on enzymes or receptors, altering their activity and triggering downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-2-methoxyethanamine can be compared to other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group but different functional groups and applications.
2,4-Dichlorophenylacetonitrile: A precursor in the synthesis of this compound.
2,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in different chemical reactions.
These comparisons highlight the unique properties and applications of this compound in various scientific domains.
Eigenschaften
Molekularformel |
C9H11Cl2NO |
|---|---|
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3 |
InChI-Schlüssel |
BGTRXQUJUNPYSD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=C(C=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
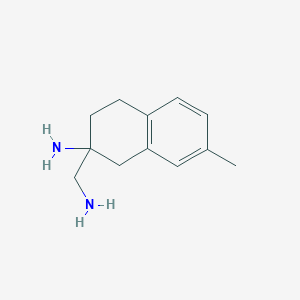
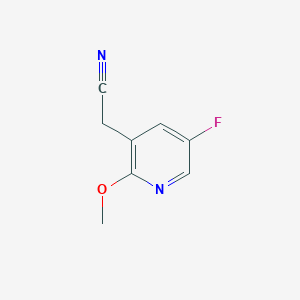
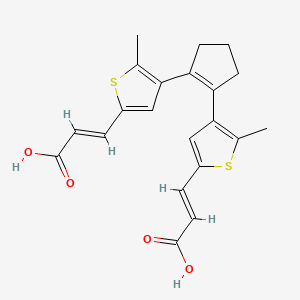
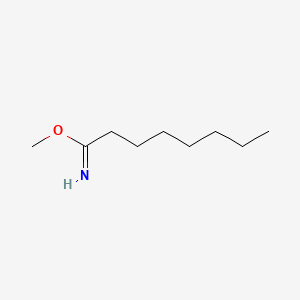

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)
![4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
![7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15223922.png)
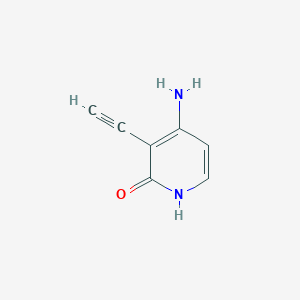

![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
